

Spectroscopic Analysis of 4-(2-Fluorophenoxymethyl)benzonitrile: A Technical Overview

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Compound of Interest

Compound Name: 4-(2-Fluorophenoxymethyl)benzonitrile

Cat. No.: B1291947

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Disclaimer: Extensive searches of scientific databases and chemical literature did not yield specific spectroscopic data (NMR, IR, MS) for the compound **4-(2-Fluorophenoxymethyl)benzonitrile**. The synthesis and characterization of this particular molecule do not appear to be publicly documented.

This guide has been prepared to serve as a detailed template, outlining the expected data, experimental protocols, and analysis workflow for a compound of this nature, in line with the user's request for an in-depth technical guide for a scientific audience. The data presented in the tables are hypothetical and are provided for illustrative purposes to demonstrate the proper formatting and the type of information that would be included.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. For **4-(2-Fluorophenoxymethyl)benzonitrile**, both ^1H NMR and ^{13}C NMR would be essential for structural confirmation.

^1H NMR Data (Hypothetical)

Table 1: Hypothetical ^1H NMR Data for **4-(2-Fluorophenoxymethyl)benzonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.70	d	2H	8.4	H-3, H-5
7.55	d	2H	8.4	H-2, H-6
7.20 - 7.05	m	4H	-	H-3', H-4', H-5', H-6'
5.25	s	2H	-	-CH ₂ -

¹³C NMR Data (Hypothetical)

Table 2: Hypothetical ¹³C NMR Data for **4-(2-Fluorophenoxymethyl)benzonitrile**

Chemical Shift (δ , ppm)	Assignment
160.5 (d, J=245 Hz)	C-2'
145.0	C-1'
138.0	C-1
132.5	C-3, C-5
128.0	C-2, C-6
125.0 (d, J=8 Hz)	C-6'
124.5 (d, J=4 Hz)	C-4'
118.5	C \equiv N
116.0 (d, J=18 Hz)	C-3'
112.0	C-4
70.0	-CH ₂ -

Experimental Protocol: NMR Spectroscopy

NMR spectra would be acquired on a spectrometer, for instance, a Bruker Avance 400 MHz instrument. The sample would be prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ^1H NMR, the spectral width would be set from -2 to 12 ppm. For ^{13}C NMR, the spectral width would be set from 0 to 220 ppm. Data processing would be carried out using appropriate software such as MestReNova or TopSpin.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data (Hypothetical)

Table 3: Hypothetical IR Absorption Bands for **4-(2-Fluorophenoxymethyl)benzonitrile**

Wavenumber (cm^{-1})	Intensity	Assignment
3070	Medium	Aromatic C-H stretch
2225	Strong	$\text{C}\equiv\text{N}$ (nitrile) stretch
1600, 1500, 1450	Strong, Medium	Aromatic C=C bending
1250	Strong	Aryl-O-C stretch (asymmetric)
1050	Strong	Aryl-O-C stretch (symmetric)
1220	Strong	C-F stretch
750	Strong	Ortho-disubstituted benzene C-H bend

Experimental Protocol: IR Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.

MS Data (Hypothetical)

Table 4: Hypothetical Mass Spectrometry Data for **4-(2-Fluorophenoxymethyl)benzonitrile**

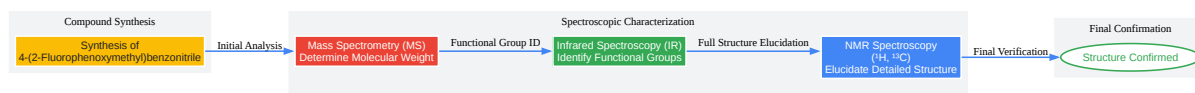
m/z	Relative Intensity (%)	Assignment
227.07	100	$[M]^+$ (Molecular Ion)
132.04	45	$[M - C_7H_4FN]^+$
102.05	80	$[C_7H_4N]^+$
95.03	30	$[C_6H_4F]^+$

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra (HRMS) would be obtained using a mass spectrometer with an electrospray ionization (ESI) source, such as a Waters LCT Premier XE, operating in positive ion mode. The sample would be dissolved in a suitable solvent like acetonitrile or methanol and infused into the instrument. The data would be acquired over a mass range of m/z 50-1000.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a newly synthesized compound like **4-(2-Fluorophenoxymethyl)benzonitrile** would typically follow a set sequence of spectroscopic analyses to confirm its identity and purity.



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Caption: Workflow for the spectroscopic characterization of a novel chemical compound.

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